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Compound of Interest

Compound Name: 5-bromo-1H-indazol-3-ol

Cat. No.: B1287638

Indazole, or 1H-indazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused
to a pyrazole ring. This fusion results in a system with a unigue electronic distribution and steric
profile. A critical feature is the existence of tautomeric isomers, primarily 1H- and 2H-indazole,
which can influence receptor binding and metabolic stability. The position of the nitrogen atom
not fused to the benzene ring significantly alters the molecule's hydrogen bonding capacity and
dipole moment.

The indazole nucleus is generally a stable, crystalline solid at room temperature. Its aromatic
nature confers a degree of resistance to metabolic degradation, yet the nitrogen atoms provide
handles for both metabolic pathways and, more importantly, for strategic chemical modification.

Table 1: Physicochemical Properties of Parent Indazole
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Significance in Drug

Property Value .
Design
Low molecular weight starting
Molecular Formula C7HeNz2 _
point.
_ Provides a small, efficient core
Molecular Weight 118.14 g/mol )
for scaffold-based design.
The weakly basic and acidic
K ~1.23 (for protonation), ~13.8 nature allows for varied
a
P (for deprotonation) interactions and salt formation
strategies.
Indicates a balance of
hydrophobicity and
LogP 1.83 yerop Y

hydrophilicity, a good starting

point for oral bioavailability.

H-Bond Donors

1 (1H-tautomer)

Crucial for forming key
interactions with protein

targets.

H-Bond Acceptors

The pyrazole nitrogen acts as

a key acceptor site.

Synthesis of the Indazole Scaffold: Strategic Access

The synthetic accessibility of a scaffold is paramount for its utility in medicinal chemistry, as it

allows for the rapid generation of analogues for SAR studies. A variety of named reactions

have been established for the construction of the indazole core.

The Jacobsen Indazole Synthesis

One of the most classical and reliable methods is the Jacobsen indazole synthesis. This

reaction typically involves the cyclization of an o-acylphenylhydrazine or a related derivative

under acidic or basic conditions.

Experimental Protocol: A Representative Jacobsen-Type Synthesis
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o Starting Material Preparation: An appropriately substituted o-toluidine is diazotized using
sodium nitrite and hydrochloric acid at 0-5°C.

e Reduction: The resulting diazonium salt is reduced in situ, for example with stannous
chloride, to yield the corresponding hydrazine.

» Cyclization: The hydrazine is then heated, often in the presence of a dehydrating agent or
under acidic conditions, to facilitate intramolecular cyclization and aromatization to form the
indazole ring.

 Purification: The crude product is purified by recrystallization or column chromatography to
yield the desired indazole derivative.

The choice of substituents on the starting aniline allows for the introduction of diversity at
various positions of the benzene portion of the scaffold.

Modern Cross-Coupling Strategies

More contemporary approaches often employ transition-metal-catalyzed cross-coupling
reactions to build the indazole system or to functionalize a pre-formed core. For instance, a
Suzuki or Buchwald-Hartwig coupling can be used to append aryl or alkyl groups to specific
positions, enabling fine-tuning of steric and electronic properties.

Diagram 1: Key Synthetic Strategies for Indazole Core Formation
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Caption: H-bond pattern between indazole and a kinase hinge.

Case Studies: Indazole in Marketed Drugs

The true value of a scaffold is demonstrated by its successful incorporation into therapeutic
agents.

Pazopanib: A Multi-Targeted Kinase Inhibitor

Pazopanib (Votrient®) is an oral angiogenesis inhibitor that targets multiple tyrosine kinases,
including VEGFR, PDGFR, and c-Kit. The indazole core of pazopanib forms the critical
hydrogen-bonding interactions with the hinge region of these kinases. The substitution pattern
on the indazole and the linked pyrimidine ring were optimized to achieve the desired potency
and selectivity profile.

Axitinib: A Potent and Selective VEGFR Inhibitor

Axitinib (Inlyta®) is another tyrosine kinase inhibitor used in the treatment of renal cell
carcinoma. Its indazole scaffold also serves as the hinge-binding motif. The SAR campaign
leading to axitinib meticulously explored substitutions on the indazole ring to maximize potency
against Vascular Endothelial Growth Factor Receptors (VEGFRS) while minimizing off-target
activities.

Table 2: Representative Indazole-Containing Drugs
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. Key Structural
Drug Name Target(s) Therapeutic Area
Feature
Oncology (Renal Cell N-methylindazole
] VEGFR, PDGFR, c- ) ) )
Pazopanib it Carcinoma, Soft linked to a substituted
i
Tissue Sarcoma) pyrimidine.
Indazole core with a
o Oncology (Renal Cell )
Axitinib VEGFR 1, 2, 3 ] sulfonamide-
Carcinoma) o ) )
containing side chain.
3-aminoindazole core
Oncology (NTRK )
o TRKA/B/C, ROS1, ] o ] provides a key vector
Entrectinib fusion-positive solid ) )
ALK for side chain
tumors) )
exploration.
Indazole carboxamide
) ) Oncology (Ovarian mimics the
Niraparib PARP1, PARP2 o )
Cancer) nicotinamide of the

NAD+ cofactor.

Conclusion and Future Directions

The indazole scaffold is a testament to the power of privileged structures in medicinal
chemistry. Its synthetic tractability, combined with its ideal electronic and steric properties for
target engagement, particularly in the realm of kinase inhibition, has secured its place in the
drug discovery toolbox. Future work will likely focus on the development of novel synthetic
methodologies to access more complex and diverse indazole derivatives. Furthermore, as our
understanding of biology deepens, the indazole core will undoubtedly be applied to new target
classes, continuing its legacy as a truly versatile and impactful molecular framework.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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